4-Chloro-N-morpholinobenzenesulfonamide
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Overview
Description
4-Chloro-N-morpholinobenzenesulfonamide is an organic compound with the molecular formula C10H13ClN2O3S. It is a sulfonamide derivative, characterized by the presence of a chloro group at the para position of the benzene ring and a morpholine ring attached to the sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N-morpholinobenzenesulfonamide can be synthesized through a palladium-catalyzed three-component coupling reaction. The reaction involves arylboronic acids, sulfur dioxide, and hydrazines. The general procedure includes the following steps :
Reactants: Arylboronic acids, DABCO-bis(sulfur dioxide), and hydrazines.
Catalyst: Palladium acetate (Pd(OAc)2).
Solvent: 1,4-dioxane.
Conditions: The reaction mixture is stirred at 80°C for 12 hours under an oxygen atmosphere.
The reaction yields aryl N-aminosulfonamides, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-morpholinobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Reduced forms of the sulfonamide group.
Scientific Research Applications
4-Chloro-N-morpholinobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-morpholinobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects on cancer cells. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the morpholine ring, making it less versatile in certain applications.
N-Chlorobenzenesulfonamide: Contains a different substituent, leading to variations in reactivity and applications.
4-Chloro-7-nitrobenzofurazan: Used in different contexts, such as fluorescent labeling.
Uniqueness
4-Chloro-N-morpholinobenzenesulfonamide is unique due to the presence of both the chloro and morpholine groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-N-morpholin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGKIRZQGGERHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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